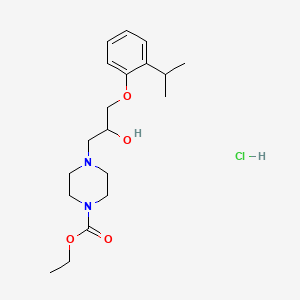

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C19H30N2O4. It is a hydrochloride salt form of the corresponding carboxylate, which is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine in the presence of a base to form the piperazine derivative. The final step involves esterification with ethyl chloroformate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Oxidation: The hydroxyl group on the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H24N2O3·HCl

- Molecular Weight : 304.82 g/mol

- IUPAC Name : Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

- CAS Number : 99849-94-2

The compound features a piperazine ring, which is significant for its biological activity, and a phenoxy group that enhances its lipophilicity, making it suitable for various therapeutic applications.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in several conditions:

- Antidepressant Activity : Research indicates that compounds with piperazine structures exhibit antidepressant-like effects through modulation of serotonin receptors. Experimental studies have shown that this compound can enhance serotonergic activity, potentially offering new avenues for depression treatment .

- Antitumor Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuropharmacology

The compound's ability to cross the blood-brain barrier allows it to be explored for neurological disorders:

- Cognitive Enhancement : Preliminary studies indicate that the compound may improve cognitive functions by enhancing cholinergic transmission, which is crucial for memory and learning processes .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antitumor Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Wirkmechanismus

The exact mechanism of action of Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Piperazine derivatives

Phenol ethers

Ester compounds

Uniqueness: Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, including the presence of the isopropyl group and the hydroxyl group on the phenyl ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23N O3

- Molecular Weight : 253.34 g/mol

- CAS Number : 2732276-87-6

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on specific biological pathways and potential therapeutic applications.

- Autotaxin Inhibition : The compound has been noted for its role in inhibiting autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in several pathological conditions, including fibrosis and cancer progression. Inhibition of autotaxin can lead to reduced LPA levels, which may alleviate symptoms associated with these diseases .

- Impact on Cardiovascular Health : As a derivative related to antihypertensive drugs, it may exhibit properties that influence cardiovascular health by modulating vascular smooth muscle contraction and endothelial function .

- Neuroprotective Effects : Some research indicates that compounds with similar structures may offer neuroprotective benefits, potentially influencing pathways related to neurodegenerative diseases .

Study 1: In Vivo Efficacy in Pulmonary Fibrosis

A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. Results indicated that treatment led to significant reductions in LPA levels and extracellular matrix deposition in lung tissue, suggesting potential therapeutic benefits for lung-related diseases .

Study 2: Pharmacokinetic Profile

Research into the pharmacokinetic properties of similar compounds has shown favorable absorption and distribution characteristics, with minimal hepatic metabolism, which is crucial for maintaining therapeutic levels while minimizing side effects .

Study 3: Antihypertensive Activity

In a comparative study involving various piperazine derivatives, the compound demonstrated significant antihypertensive activity in animal models, indicating promise for further development as a cardiovascular agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H23N O3 |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 2732276-87-6 |

| Autotaxin Inhibition | Yes |

| Antihypertensive Activity | Yes |

| Neuroprotective Potential | Yes |

Eigenschaften

IUPAC Name |

ethyl 4-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4.ClH/c1-4-24-19(23)21-11-9-20(10-12-21)13-16(22)14-25-18-8-6-5-7-17(18)15(2)3;/h5-8,15-16,22H,4,9-14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVBOQJGRHXMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.